molecular formula C31H28ClN3O4 B15174579 CID 4885736

CID 4885736

Cat. No.: B15174579
M. Wt: 542.0 g/mol
InChI Key: GKIKOHDMJGPJMJ-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 4885736” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Chemical Reactions Analysis

CID 4885736 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen gas and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 4885736 has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: It may be used in studies to understand biological processes and interactions at the molecular level.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: this compound may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of CID 4885736 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. The exact mechanism may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing cellular processes.

Properties

Molecular Formula

C31H28ClN3O4

Molecular Weight

542.0 g/mol

InChI

InChI=1S/C31H28ClN3O4/c1-3-39-24-13-7-4-9-19(24)27(36)25-23-12-8-14-35(23)31(21-16-18(32)15-17(2)26(21)34-29(31)38)30(25)20-10-5-6-11-22(20)33-28(30)37/h4-7,9-11,13,15-16,23,25H,3,8,12,14H2,1-2H3,(H,33,37)(H,34,38)

InChI Key

GKIKOHDMJGPJMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)C2C3CCCN3C4(C25C6=CC=CC=C6NC5=O)C7=C(C(=CC(=C7)Cl)C)NC4=O

Origin of Product

United States

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